molecular formula C13H19NO5 B12930069 (R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid

(R)-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid

Cat. No.: B12930069
M. Wt: 269.29 g/mol
InChI Key: BNYUREZFUROGEP-SNVBAGLBSA-N
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Description

®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. This compound features a furan ring, a tert-butoxycarbonyl (Boc) protecting group, and an amino acid backbone, making it a versatile intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as furan-3-carboxylic acid and ®-2-amino-3-(methylamino)propanoic acid.

    Protection of Amino Group: The amino group of ®-2-amino-3-(methylamino)propanoic acid is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected intermediate.

    Coupling Reaction: The Boc-protected intermediate is then coupled with furan-3-carboxylic acid using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

In an industrial setting, the production of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid may involve optimized reaction conditions, such as:

    Continuous Flow Synthesis: This method allows for better control over reaction parameters, leading to higher yields and purity.

    Automated Synthesis: The use of automated synthesizers can streamline the production process, reducing the time and labor required.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The carbonyl group in the Boc protecting group can be reduced to form the corresponding alcohol.

    Substitution: The Boc protecting group can be removed under acidic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Trifluoroacetic acid (TFA) is often used to remove the Boc protecting group.

Major Products

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Boc-protected alcohols.

    Substitution: Free amine derivatives.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: It is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid depends on its specific application:

    Molecular Targets: In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including neurotransmitter synthesis and signal transduction.

Comparison with Similar Compounds

Similar Compounds

    ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(phenyl)propanoic acid: Similar structure but with a phenyl ring instead of a furan ring.

    ®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(thiophen-3-yl)propanoic acid: Contains a thiophene ring instead of a furan ring.

Uniqueness

®-2-((tert-Butoxycarbonyl)(methyl)amino)-3-(furan-3-yl)propanoic acid is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties, making it a valuable intermediate in the synthesis of bioactive molecules.

Properties

Molecular Formula

C13H19NO5

Molecular Weight

269.29 g/mol

IUPAC Name

(2R)-3-(furan-3-yl)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid

InChI

InChI=1S/C13H19NO5/c1-13(2,3)19-12(17)14(4)10(11(15)16)7-9-5-6-18-8-9/h5-6,8,10H,7H2,1-4H3,(H,15,16)/t10-/m1/s1

InChI Key

BNYUREZFUROGEP-SNVBAGLBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H](CC1=COC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N(C)C(CC1=COC=C1)C(=O)O

Origin of Product

United States

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